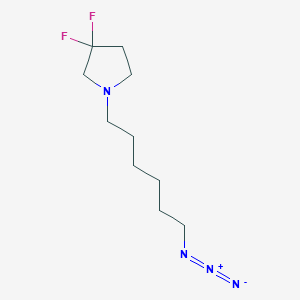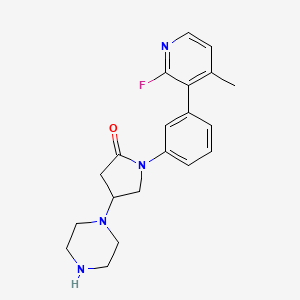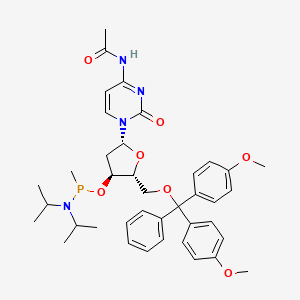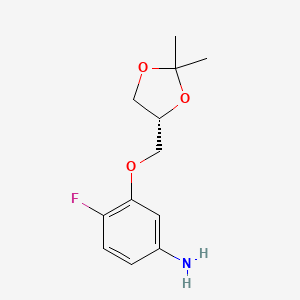
(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline is a chemical compound that features a unique structure combining a dioxolane ring, a fluorine atom, and an aniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with ®-2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
化学反応の分析
Types of Reactions
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or ethers.
科学的研究の応用
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- ®-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propanoate
- (S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((®-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propanoate
Uniqueness
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C12H16FNO3 |
|---|---|
分子量 |
241.26 g/mol |
IUPAC名 |
3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-4-fluoroaniline |
InChI |
InChI=1S/C12H16FNO3/c1-12(2)16-7-9(17-12)6-15-11-5-8(14)3-4-10(11)13/h3-5,9H,6-7,14H2,1-2H3/t9-/m1/s1 |
InChIキー |
XPAJBAJRWLNVNG-SECBINFHSA-N |
異性体SMILES |
CC1(OC[C@H](O1)COC2=C(C=CC(=C2)N)F)C |
正規SMILES |
CC1(OCC(O1)COC2=C(C=CC(=C2)N)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


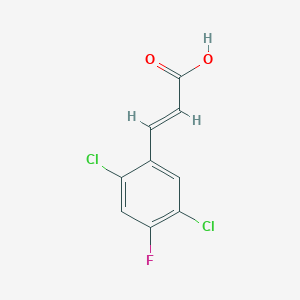
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)
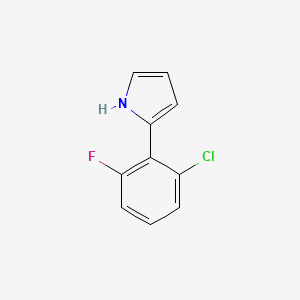

![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)

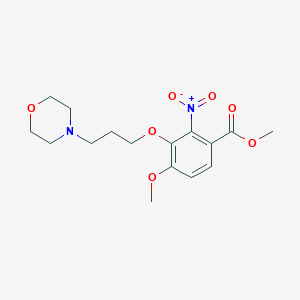


![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
